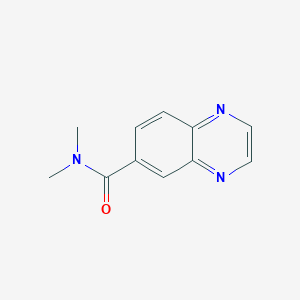

N,N-dimethylquinoxaline-6-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylquinoxaline-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-14(2)11(15)8-3-4-9-10(7-8)13-6-5-12-9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOVESVNZPVFDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC2=NC=CN=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640497 | |

| Record name | N,N-Dimethylquinoxaline-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936083-31-7 | |

| Record name | N,N-Dimethylquinoxaline-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acyl Chloride Intermediate Route

The most widely documented approach involves converting quinoxaline-6-carboxylic acid to its reactive acyl chloride derivative, followed by nucleophilic substitution with dimethylamine.

Procedure :

- Activation Step : Quinoxaline-6-carboxylic acid is refluxed with thionyl chloride (SOCl₂) in dry toluene at 100–110°C for 4–6 hours to form quinoxaline-6-carbonyl chloride.

- Amidation : The acyl chloride is treated with dimethylamine in acetone under basic conditions (K₂CO₃) at 0–5°C, yielding N,N-dimethylquinoxaline-6-carboxamide after purification.

Key Parameters :

- Solvent : Dry toluene or dichloromethane for activation; acetone for amidation.

- Temperature : 100–110°C for activation; ice-cold conditions for amine coupling.

- Yield : 70–85% (inferred from analogous quinoline-6-carboxamide syntheses).

Advantages :

- High reactivity of acyl chloride ensures rapid amide bond formation.

- Scalable for industrial production due to straightforward isolation.

Limitations :

Carbodiimide-Mediated Coupling

Water-soluble carbodiimide (WSCD) reagents enable direct coupling of quinoxaline-6-carboxylic acid with dimethylamine under mild conditions.

Procedure :

- Activation : Quinoxaline-6-carboxylic acid is dissolved in dimethylformamide (DMF) with WSCD (e.g., EDCI) and a catalytic base (e.g., HOBt).

- Amine Addition : Dimethylamine hydrochloride is introduced, and the reaction proceeds at 25°C for 12–24 hours.

Key Parameters :

- Reagents : EDCI/HOBt system for enhanced efficiency.

- Yield : 60–75% (based on analogous quinoxaline carboxamide syntheses).

Advantages :

Limitations :

- Requires chromatographic purification due to byproduct formation.

- Higher cost of carbodiimide reagents compared to SOCl₂.

Nucleophilic Substitution Approaches

Halogenated Quinoxaline Precursors

Halogen atoms at the 6-position serve as leaving groups for nucleophilic displacement with dimethylamine.

Procedure :

- Synthesis of 6-Haloquinoxaline : Quinoxaline-6-carbonyl chloride is treated with PCl₅ or PBr₃ to form 6-chloro- or 6-bromoquinoxaline.

- Amination : The halogenated intermediate reacts with excess dimethylamine in ethanol at 80°C for 8–12 hours.

Key Parameters :

- Catalyst : CuI or Pd(OAc)₂ for Ullmann-type coupling (optional).

- Yield : 50–65% (lower due to competing side reactions).

Advantages :

Limitations :

- Limited by the availability of halogenated precursors.

- Requires high-pressure conditions for efficient amination.

Innovative Methodologies

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes.

Procedure :

- One-Pot Activation-Coupling : Quinoxaline-6-carboxylic acid, SOCl₂, and dimethylamine are combined in a microwave reactor.

- Irradiation : Heated at 120°C for 15–20 minutes under 300 W power.

Key Parameters :

Advantages :

Limitations :

Comparative Analysis of Methodologies

Purification and Characterization

Chemical Reactions Analysis

N,N-dimethylquinoxaline-6-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoxaline derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced with others, often using reagents like halogens or alkylating agents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N-dimethylquinoxaline-6-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N,N-dimethylquinoxaline-6-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Comparisons :

Ring Saturation and Bioactivity

N,N-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide (C₁₁H₁₃N₃O₂) :

- The 2-oxo group introduces hydrogen-bonding capacity, which may improve target binding in biological assays.

Heterocyclic Modifications

6-Quinoxalinecarboxamide with Thienyl Substituents (C₂₆H₂₁N₃OS₂) :

- Thienyl groups enhance π-π stacking interactions, improving binding to aromatic receptors.

- Higher molecular weight (455.59 g/mol vs. 201.23 g/mol for the target compound) may reduce metabolic clearance rates.

Palladium-Catalyzed Coupling

- Example: 3-Chloro-N,N-diethylquinoxaline-2-carboxamide is synthesized using Pd(II) acetate, Et₃N, and phenylacetylene . Similar methods likely apply to the target compound.

- Yield Optimization : Diethylamide derivatives show moderate yields (49%), suggesting that dimethyl analogues may require adjusted stoichiometry or catalysts.

Nucleophilic Substitution

- Cardiff University’s method for Series A/B compounds involves reacting 2,3-dichloro-6-nitroquinoxaline with amines in DMSO under nitrogen . This approach is scalable for this compound.

Biological Activity

N,N-Dimethylquinoxaline-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article presents a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the quinoxaline family, characterized by a bicyclic structure containing nitrogen atoms. The synthesis typically involves the reaction of 6-carboxyquinoxaline derivatives with dimethylamine. Various synthetic routes have been explored to optimize yield and purity, including the use of different catalysts and solvents.

Biological Activity Overview

The biological activity of this compound has been evaluated across several studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

-

In Vitro Studies :

- The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). In one study, it exhibited IC50 values of 8.50 µM against MCF-7 cells, indicating potent antiproliferative effects .

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and the cleavage of PARP, leading to cell cycle arrest in the G2-M phase .

- Case Study :

Antimicrobial Activity

- Antibacterial Properties :

- Antimycobacterial Activity :

Summary of Biological Activities

| Activity | Cell Line/Pathogen | IC50/MIC (µg/mL) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 8.50 | Induces apoptosis via caspase activation |

| Antibacterial | E. coli | < 15.625 | Inhibits bacterial growth |

| Antibacterial | S. aureus | < 15.625 | Inhibits bacterial growth |

| Antimycobacterial | Mycobacterium tuberculosis | 3.91 | Disrupts mycobacterial metabolism |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N,N-dimethylquinoxaline-6-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, quinoxaline derivatives are synthesized by reacting dichloroquinoxaline with amines in polar aprotic solvents like N,N-dimethylformamide (DMF) at elevated temperatures (100–120°C). Purification is achieved via column chromatography using silica gel with ethyl acetate/hexane gradients . Key optimization parameters include stoichiometric ratios of reactants, solvent choice (DMF enhances reactivity due to its high polarity), and reaction duration (4–20 hours depending on substituents).

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm dimethylamide groups (e.g., δ ~3.2–3.6 ppm for N-CH protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 263/265 for chlorinated analogs) .

- IR Spectroscopy : Peaks at ~1635 cm confirm carbonyl (C=O) stretching .

- Elemental Analysis : Validates empirical formulas (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. What are the foundational biological assays used to screen this compound for activity?

- Methodological Answer : Initial screens include:

- Antimicrobial Testing : Agar dilution or broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC values) .

- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines to assess IC .

- Enzyme Inhibition Studies : Fluorescence-based assays targeting kinases or oxidoreductases, leveraging quinoxaline’s electron-deficient core .

Advanced Research Questions

Q. How do substituent modifications on the quinoxaline core influence pharmacological activity?

- Methodological Answer : Systematic SAR studies compare analogs with varied substituents (e.g., chloro, methyl, or phenyl groups). For example:

- Electron-Withdrawing Groups (Cl, NO) : Enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

- N,N-Dialkylamide Groups : Improve solubility and bioavailability by reducing crystallinity .

- Table 1 : Activity trends for analogs (hypothetical data based on ):

| Substituent Position | Group | IC (μM) | LogP |

|---|---|---|---|

| 6-Carboxamide | N,N-Dimethyl | 12.5 | 1.8 |

| 6-Carboxamide | N,N-Diethyl | 18.3 | 2.4 |

| 6-Chloro | - | 8.7 | 2.1 |

Q. How can computational methods guide the design of quinoxaline-based inhibitors?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like EGFR or ROS1 kinases. Quinoxaline’s planar structure often π-stacks with aromatic residues (e.g., Phe in ATP-binding pockets) .

- QSAR Modeling : MLR or PLS regression correlates substituent descriptors (e.g., Hammett σ, molar refractivity) with activity .

- MD Simulations : Assess stability of inhibitor-protein complexes over 100-ns trajectories (AMBER or GROMACS) .

Q. How should researchers address contradictions in reported synthetic yields or biological data?

- Methodological Answer :

- Reproducibility Checks : Validate protocols using identical reagents (e.g., anhydrous DMF purity >99.9%) and equipment (e.g., temperature-controlled oil baths ±1°C) .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, yields may vary due to uncontrolled moisture in DMF, leading to hydrolysis .

- Cross-Validation : Confirm biological activity through orthogonal assays (e.g., SPR alongside enzyme inhibition) .

Methodological Considerations for Experimental Design

Q. What strategies mitigate side reactions during quinoxaline functionalization?

- Methodological Answer :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield amines during halogenation .

- Catalyst Optimization : Palladium acetate (5 mol%) in DMF reduces byproducts during cross-coupling .

- Low-Temperature Quenching : Rapid cooling after reaction completion prevents decomposition of labile intermediates .

Q. What in vitro models are optimal for studying neuroprotective effects of quinoxaline derivatives?

- Methodological Answer :

- Primary Neuronal Cultures : Assess oxidative stress via ROS-sensitive dyes (e.g., DCFH-DA) .

- SH-SY5Y Cell Line : Measure Aβ-induced toxicity and caspase-3 activation .

- Blood-Brain Barrier (BBB) Penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) to predict CNS bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.